molecular formula C11H7ClO2 B154300 3-Hydroxynaphthalene-2-carbonyl chloride CAS No. 1734-00-5

3-Hydroxynaphthalene-2-carbonyl chloride

Cat. No. B154300
CAS RN: 1734-00-5
M. Wt: 206.62 g/mol
InChI Key: RLCZBUOZNFAZLK-UHFFFAOYSA-N
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Patent
US05756757

Procedure details

494.0 g (2.63 mol) of 3-hydroxy-2-naphthoic acid and 2470.0 g=2872 ml of xylene are initially introduced into a 2 l four-necked flask having an internal thermometer, gas removal tube and stirrer, 6.0 g of N,N'-dimethylformamide are added, 328.0 g=201.1 ml (2.76 mol) of thionyl chloride are metered in at 47°-50°0C. over the course of 1 h and the mixture is subsequently stirred for 3 h until evolution of gas has ended. 3181.8 g of 3-hydroxy-2-naphthoyl chloride are obtained as a clear solution in xylene.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
494 g
Type
reactant
Reaction Step Two
Quantity
2872 mL
Type
solvent
Reaction Step Two
Quantity
201.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3]([C:12]([OH:14])=O)=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.S(Cl)([Cl:17])=O>C1(C)C(C)=CC=CC=1>[OH:1][C:2]1[C:3]([C:12]([Cl:17])=[O:14])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
494 g
Type
reactant
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
Name
Quantity
2872 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Three
Name
Quantity
201.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
over the course of 1 h and the mixture is subsequently stirred for 3 h until evolution of gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an internal thermometer, gas removal tube and stirrer, 6.0 g of N,N'-dimethylformamide
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
are metered in at 47°

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC=1C(=CC2=CC=CC=C2C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3181.8 g
YIELD: CALCULATEDPERCENTYIELD 585.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.